3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one
Overview
Description
3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one: is a chemical compound with the molecular formula C11H10BrF2NO2 and a molecular weight of 306.10 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a pyrrolidin-2-one ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:
Difluoromethoxylation: The addition of a difluoromethoxy group to the phenyl ring.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving bromination and difluoromethoxylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Investigated for potential pharmacological activities due to its unique structural features.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Bromo-3-(difluoromethoxy)benzene
- 1-Bromo-3-fluoro-2-methylbenzene
Comparison:
- Structural Differences: While similar compounds may share the bromine and difluoromethoxy groups, the presence of the pyrrolidin-2-one ring in 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one makes it unique.
- Reactivity: The pyrrolidin-2-one ring can influence the reactivity and chemical behavior of the compound, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO2/c12-7-5-6-15(10(7)16)8-3-1-2-4-9(8)17-11(13)14/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRXNQSGKONHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.